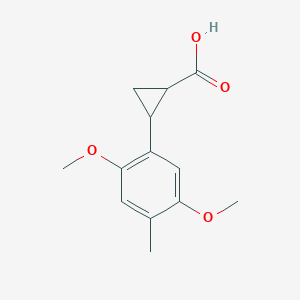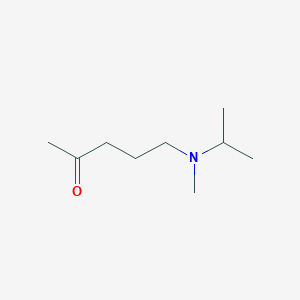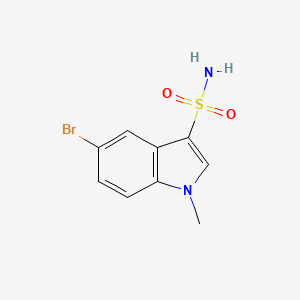
5-bromo-1-methyl-1H-indole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H-indole-3-sulfonamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonamide typically involves the bromination of 1-methylindole followed by sulfonamide formation. One common method involves the use of pyridine and triethylamine as bases, with bromine as the brominating agent. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures (0°C) to control the reactivity of bromine . The sulfonamide group is then introduced using sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-methyl-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic
Propiedades
Fórmula molecular |
C9H9BrN2O2S |
|---|---|
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
5-bromo-1-methylindole-3-sulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3,(H2,11,13,14) |
Clave InChI |
NNWNCBMLWCSJPQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



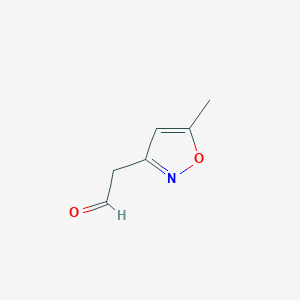
![2-[Cyclohexyl(methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B13585375.png)
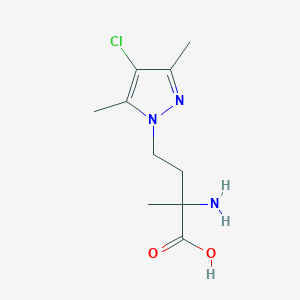
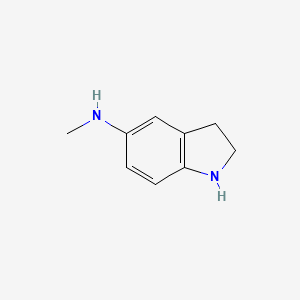
amine](/img/structure/B13585399.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
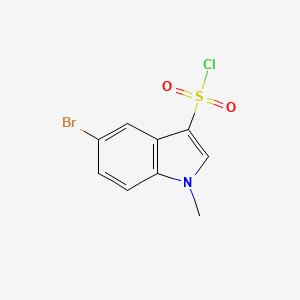
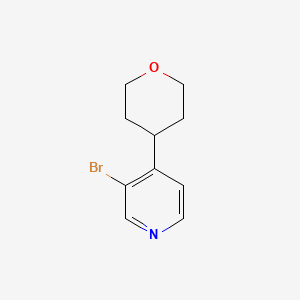
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)

